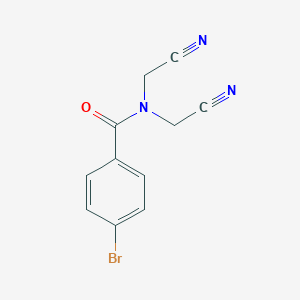

4-bromo-N,N-bis(cyanomethyl)benzamide

Descripción

BenchChem offers high-quality 4-bromo-N,N-bis(cyanomethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N,N-bis(cyanomethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H8BrN3O |

|---|---|

Peso molecular |

278.1 g/mol |

Nombre IUPAC |

4-bromo-N,N-bis(cyanomethyl)benzamide |

InChI |

InChI=1S/C11H8BrN3O/c12-10-3-1-9(2-4-10)11(16)15(7-5-13)8-6-14/h1-4H,7-8H2 |

Clave InChI |

JBKWMIFAYVZRLT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)N(CC#N)CC#N)Br |

SMILES canónico |

C1=CC(=CC=C1C(=O)N(CC#N)CC#N)Br |

Origen del producto |

United States |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 4-Bromo-N,N-bis(cyanomethyl)benzamide

Executive Summary

This technical guide profiles 4-bromo-N,N-bis(cyanomethyl)benzamide , a specialized bifunctional intermediate used in the synthesis of complex pharmacophores. Characterized by a para-bromophenyl core and a bis(cyanomethyl)amide moiety, this compound serves as a critical scaffold for divergent synthesis . Its structure allows for orthogonal functionalization: the aryl bromide facilitates transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the bis-nitrile "claw" enables cyclization into heterocycles such as imidazoles, pyrazines, or pyrroles.

This guide addresses the lack of centralized data for this specific derivative by synthesizing predictive cheminformatics with empirical data from close structural analogs, providing researchers with a robust roadmap for characterization and handling.

Structural & Physicochemical Profile

The physicochemical behavior of 4-bromo-N,N-bis(cyanomethyl)benzamide is governed by the interplay between the lipophilic aryl bromide and the polar, electron-withdrawing nitrile groups.

Molecular Identity

| Property | Detail |

| IUPAC Name | 4-bromo-N,N-bis(cyanomethyl)benzamide |

| Molecular Formula | |

| Molecular Weight | 278.11 g/mol |

| Core Scaffold | Benzamide |

| Key Functional Groups | Aryl Bromide ( |

| Structural Analog CAS | 99208-44-3 (Mono-cyanomethyl analog) [1] |

Physicochemical Properties (Predicted & Comparative)

Note: Values derived from consensus cheminformatics models (ACD/Labs, ChemAxon) and comparative analysis of the mono-substituted analog.

| Property | Value / Range | Scientific Rationale |

| Physical State | Solid (Crystalline powder) | High molecular rigidity and dipole-dipole interactions typical of benzamides. |

| Melting Point | 115°C – 145°C (Predicted) | Likely lower than the mono-analog (171-173°C [1]) due to the absence of amide N-H hydrogen bond donation, despite increased molecular weight. |

| LogP (Octanol/Water) | 1.6 – 1.9 | The lipophilic bromine ( |

| Solubility (Aq) | Low (< 0.1 mg/mL) | Lack of H-bond donors and aromatic hydrophobicity limits water solubility. |

| Solubility (Org) | High | Soluble in DMSO, DMF, CH₂Cl₂ (DCM), and Ethyl Acetate. |

| TPSA | ~71 Ų | Contributed by the amide carbonyl and two nitrile nitrogens. |

| pKa | N/A (Non-ionizable) | The amide nitrogen is non-basic due to resonance withdrawal by the carbonyl and the electron-withdrawing cyanomethyl groups. |

Synthetic Methodology

The synthesis of 4-bromo-N,N-bis(cyanomethyl)benzamide typically proceeds via Schotten-Baumann acylation. The choice of base and temperature control is critical to prevent nitrile hydrolysis or polymerization.

Synthesis Protocol

Reaction: 4-Bromobenzoyl chloride + Iminodiacetonitrile

-

Reagents:

-

4-Bromobenzoyl chloride (1.0 equiv)

-

Iminodiacetonitrile (1.05 equiv) [2]

-

Triethylamine (TEA) or DIPEA (2.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

-

Procedure:

-

Step A: Dissolve iminodiacetonitrile and TEA in DCM at 0°C under nitrogen atmosphere. Rationale: Low temperature suppresses side reactions of the highly electrophilic acid chloride.

-

Step B: Add 4-bromobenzoyl chloride dropwise over 30 minutes. Rationale: Exothermic control.

-

Step C: Allow warming to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).

-

Step D (Workup): Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) followed by saturated NaHCO₃. Dry over MgSO₄.

-

-

Purification: Recrystallization from Ethanol/Hexanes is preferred over column chromatography to maximize yield and purity.

Workflow Visualization

The following diagram illustrates the synthesis and immediate downstream applications.

Figure 1: Synthetic pathway and divergent utility of the target compound.

Characterization & Self-Validating Protocols

To ensure scientific integrity, the identity of the compound must be validated using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Region: Two doublets (approx. 7.6–7.8 ppm) integrating to 2H each, characteristic of the para-substituted benzene ring (AA'BB' system).

-

Aliphatic Region: The methylene protons (

) are critical.-

Observation: While chemically equivalent, restricted rotation around the Amide C-N bond may cause these protons to appear as two distinct singlets or a broadened peak at room temperature.

-

Validation: High-temperature NMR (50°C) should coalesce these peaks into a sharp singlet (approx. 4.6 ppm).

-

-

Infrared Spectroscopy (FT-IR)

-

Nitrile Stretch (

): Sharp, weak-to-medium band at 2240–2260 cm⁻¹ . This validates the integrity of the cyanomethyl groups. -

Amide I (

): Strong band at 1640–1660 cm⁻¹ . -

Absence of N-H: Lack of stretch at 3300 cm⁻¹ confirms tertiary amide formation (no unreacted secondary amine).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Isotope Pattern: Look for the characteristic 1:1 doublet ratio of ⁷⁹Br and ⁸¹Br isotopes.

-

Target Mass:

.

Reactivity & Applications

The value of 4-bromo-N,N-bis(cyanomethyl)benzamide lies in its bifunctionality .

Palladium-Catalyzed Cross-Coupling

The aryl bromide is an excellent partner for Suzuki, Heck, or Buchwald-Hartwig couplings.

-

Protocol Insight: The nitrile groups can coordinate to Pd, potentially poisoning the catalyst.

-

Solution: Use bulky phosphine ligands (e.g., XPhos, SPhos) or chelating carbenes (NHCs) to maintain catalytic activity.

Heterocycle Formation (Thorpe-Ziegler)

The bis(cyanomethyl) moiety is a precursor to 3-amino-4-cyanopyrroles or imidazoles.

-

Mechanism: Treatment with a strong base (NaOEt or t-BuOK) induces intramolecular cyclization.

-

Application: This pathway is frequently used in the synthesis of kinase inhibitors where the pyrrole core mimics the ATP purine ring.

Figure 2: Divergent reactivity profile enabling library generation.

Safety & Handling (SDS Guidelines)

-

Hazards: As an organic nitrile and alkyl bromide derivative, treat as Toxic by ingestion and a Skin/Eye Irritant .

-

Nitrile Risk: Metabolic liberation of cyanide is unlikely with cyanomethyl amides compared to simple aliphatic nitriles, but standard precautions apply.

-

-

Storage: Store at 2–8°C under inert gas (Argon). Moisture sensitive (amide hydrolysis risk over long periods).

-

Disposal: All waste streams must be treated as halogenated organic waste.

References

-

PubChem.[1][2][3] (n.d.). Iminodiacetonitrile (Compound Summary). National Library of Medicine. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (2026).[4] PubChem Compound Summary for CID 186113, 4-Bromo-N-methylbenzamide. Retrieved February 21, 2026, from [Link]

Sources

In-Depth Technical Guide to the Safe Handling of 4-bromo-N,N-bis(cyanomethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. A specific Safety Data Sheet (SDS) for 4-bromo-N,N-bis(cyanomethyl)benzamide is not currently available. The information and recommendations herein are synthesized from the known hazards of its constituent functional groups: a brominated aromatic amide and N,N-bis(cyanomethyl) functionalities. All handling of this compound should be conducted with the utmost caution and under the direct supervision of a qualified chemist.

Executive Summary: A Molecule of Dual Hazards

4-bromo-N,N-bis(cyanomethyl)benzamide is a compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a reactive bromine atom on an aromatic ring and two cyanomethyl groups, presents a unique combination of chemical functionalities. However, this same structure also presents a dual-hazard profile that demands rigorous safety protocols. The brominated aromatic core suggests potential for irritation and long-term health effects, while the N,N-bis(cyanomethyl) groups introduce the risk of acute toxicity through the potential release of cyanide. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in an analysis of its structural components.

Hazard Analysis: Deconstructing the Risk Profile

The primary hazards associated with 4-bromo-N,N-bis(cyanomethyl)benzamide can be attributed to its two key structural motifs: the 4-bromobenzamide core and the N,N-bis(cyanomethyl) substituents.

The 4-Bromobenzamide Core: Irritation and Chronic Effects

The 4-bromobenzamide portion of the molecule is a known irritant. Safety data for 4-bromobenzamide consistently indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4].

-

Skin and Eye Irritation: Direct contact with the solid or solutions of the compound is likely to cause redness, itching, and pain. Prolonged contact may lead to more severe inflammation[1][2][3].

-

Respiratory Irritation: Inhalation of dust or aerosols can irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath[1][2][3].

The N,N-bis(cyanomethyl) Group: A Latent Cyanide Source

The most acute hazard of 4-bromo-N,N-bis(cyanomethyl)benzamide stems from the two cyanomethyl (-CH₂CN) groups attached to the amide nitrogen. These groups have the potential to release cyanide (CN⁻), a potent and rapidly acting poison. Related compounds containing cyanomethyl groups are classified as toxic if swallowed, inhaled, or in contact with skin[5].

Mechanism of Cyanide Release: The most probable route for cyanide release is through hydrolysis of the cyanomethyl groups. This reaction can be catalyzed by acids or bases, leading to the formation of hydrogen cyanide (HCN), a highly toxic gas, or cyanide salts[6][7][8].

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the nitrile groups can be protonated, making them susceptible to nucleophilic attack by water, which can ultimately lead to the liberation of HCN.

-

Base-Catalyzed Hydrolysis: Strong bases can also promote the hydrolysis of the nitrile groups.

Furthermore, compounds with related structures, such as N-Nitrosobis(cyanomethyl)amine, are categorized as chemical asphyxiants, a classification strongly indicative of their ability to interfere with oxygen utilization at the cellular level, which is the primary mechanism of cyanide toxicity[9].

Thermal Decomposition: While specific data for this compound is unavailable, the thermal decomposition of nitrogen-containing organic compounds, especially those with cyano groups, can produce highly toxic fumes, including hydrogen cyanide and oxides of nitrogen[10][11][12].

Quantitative Hazard Summary

As a specific SDS is not available, a complete GHS classification cannot be provided. However, based on the analysis of its functional groups, the following hazard summary is proposed:

| Hazard Classification (Anticipated) | Description | Supporting Evidence |

| Acute Toxicity (Oral, Dermal, Inhalation) | Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled due to the potential for cyanide release. | Inferred from the toxicity of related cyanomethyl compounds and the known toxicity of cyanides[5][9]. |

| Skin Corrosion/Irritation | Causes skin irritation. | Based on the consistent classification of 4-bromobenzamide[1][2][3][4]. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Based on the consistent classification of 4-bromobenzamide[1][2][3][4]. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Based on the classification of 4-bromobenzamide[1][2][3]. |

Safe Handling and Experimental Protocols

A multi-layered approach to safety is essential when working with 4-bromo-N,N-bis(cyanomethyl)benzamide. This includes engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory:

-

Hand Protection: Wear nitrile gloves at all times. Consider double-gloving for enhanced protection.

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.

-

Skin and Body Protection: A lab coat must be worn and buttoned. For larger quantities, consider a chemically resistant apron.

-

Respiratory Protection: For situations with a higher risk of aerosol generation, a NIOSH-approved respirator with cartridges for organic vapors and acid gases may be necessary.

Experimental Workflow: A Step-by-Step Protocol for Safe Weighing and Dissolution

This protocol is designed to minimize exposure during routine laboratory procedures.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Gather all necessary equipment: spatula, weighing paper, beaker, stir bar, and solvent.

-

Don the required PPE.

-

-

Weighing:

-

Tare the balance with the weighing paper inside the fume hood.

-

Carefully transfer the desired amount of 4-bromo-N,N-bis(cyanomethyl)benzamide from the stock bottle to the weighing paper using a clean spatula. Avoid creating dust.

-

Close the stock bottle tightly immediately after use.

-

-

Dissolution:

-

Place the beaker with the stir bar on a stir plate inside the fume hood.

-

Carefully add the weighed solid to the beaker.

-

Slowly add the desired solvent to the beaker, aiming the stream at the side of the beaker to avoid splashing.

-

Begin stirring to facilitate dissolution.

-

-

Cleanup:

-

Dispose of the weighing paper in a designated solid waste container for this compound.

-

Wipe down the spatula and any contaminated surfaces with a suitable solvent and dispose of the wipes in the solid waste container.

-

Caption: Hazardous Waste Disposal Workflow.

Conclusion

4-bromo-N,N-bis(cyanomethyl)benzamide is a valuable research chemical that requires a high level of safety awareness. By understanding the dual hazards posed by its brominated aromatic and bis(cyanomethyl) functionalities, and by implementing the rigorous engineering controls, personal protective measures, and handling protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

-

PubChem. 4-Bromobenzamide. National Library of Medicine. Available from: [Link]

- Fisher Scientific. Safety Data Sheet: 5-Bis(2-cyano-3-pyridylmethyl)amino-2-cyanopyridine. (This is a representative example of a complex cyanomethyl-containing compound with toxicity warnings).

-

Haz-Map. N-Nitrosobis(cyanomethyl)amine. National Library of Medicine. Available from: [Link]

- TCI Chemicals. Safety Data Sheet: N-Nitrosodiethylamine.

-

Quora. What is the mechanism of partial hydrolysis of methyl cyanide?. Available from: [Link]

- CDN Isotopes.

- Orica Mining Services.

- ResearchGate. An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III)

- Centers for Disease Control and Prevention.

- Fisher Scientific.

- Fisher Scientific.

-

PubMed. Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. Available from: [Link]

-

Scribd. Cyanide Hydrolysis With Drawings. Available from: [Link]

-

Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. Available from: [Link]

- ResearchGate. Hydration and hydrolysis reactions of cyanamides.

- National Toxicology Program. NTP Technical Report on the Toxicity Studies of Sodium Thioglycolate (CASRN 367-51-1) Administered Dermally to F344/N Rats and B6C3F1/N Mice.

- National Toxicology Program. NTP Technical Report on the Toxicity Studies of Trimethylsilyldiazomethane (CASRN 18107-18-1) Administered by Nose-only Inhalation to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice.

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. quora.com [quora.com]

- 7. scribd.com [scribd.com]

- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 9. N-Nitrosobis(cyanomethyl)amine - Hazardous Agents | Haz-Map [haz-map.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. oricaminingservices.com [oricaminingservices.com]

An In-depth Technical Guide to the Chemical Stability of 4-bromo-N,N-bis(cyanomethyl)benzamide in Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 4-bromo-N,N-bis(cyanomethyl)benzamide, a key intermediate in pharmaceutical synthesis. Understanding the intrinsic stability of this molecule is paramount for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This document outlines the potential degradation pathways, recommended storage conditions, and robust analytical methodologies for monitoring the stability of this compound. It serves as an essential resource for researchers and professionals involved in the handling, storage, and development of benzamide derivatives.

Introduction: The Criticality of Chemical Stability

The chemical stability of a drug intermediate like 4-bromo-N,N-bis(cyanomethyl)benzamide directly impacts the purity profile of the final API. Degradation can lead to the formation of impurities that may be toxic or reduce the therapeutic efficacy of the drug.[1] Therefore, a thorough understanding of the molecule's stability under various environmental conditions is not just a regulatory requirement but a scientific necessity for robust drug development.[1][2][3] This guide delves into the specific chemical features of 4-bromo-N,N-bis(cyanomethyl)benzamide and provides a framework for ensuring its integrity throughout its lifecycle.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-bromo-N,N-bis(cyanomethyl)benzamide is essential for predicting its stability.

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₈BrN₃O | - |

| Molecular Weight | 278.11 g/mol | - |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in many organic solvents | General knowledge |

Note: Experimental data for this specific compound is limited in public literature; properties are inferred from structurally similar compounds.

Potential Degradation Pathways

The molecular structure of 4-bromo-N,N-bis(cyanomethyl)benzamide contains several functional groups susceptible to degradation under stress conditions. Identifying these potential pathways is the first step in designing effective stability studies.[2]

Hydrolysis

The amide and cyanomethyl groups are the primary sites for hydrolytic degradation.

-

Acidic and Basic Conditions: The amide linkage can undergo hydrolysis under both acidic and basic conditions to yield 4-bromobenzoic acid and N,N-bis(cyanomethyl)amine.[3][4] Aromatic amides are generally stable, but harsh pH conditions can promote this degradation.[5][6] The cyanomethyl groups can also be hydrolyzed to form corresponding carboxylic acids. The rate of hydrolysis is influenced by pH and temperature.[4]

Photodegradation

The bromo-aromatic system in the molecule suggests a potential sensitivity to light.

-

UV and Visible Light Exposure: Aromatic bromides can undergo photolytic cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.[3][7] This is a critical consideration for packaging and handling.[3]

Thermal Degradation

Elevated temperatures can provide the activation energy for various degradation reactions.

-

Dry Heat: Exposure to high temperatures can lead to decomposition. While benzamides are generally thermally stable, the overall stability of the molecule under dry heat should be experimentally determined.[3]

Oxidative Degradation

The molecule's susceptibility to oxidation should be assessed.

-

Presence of Oxidizing Agents: While there are no functional groups that are highly susceptible to oxidation, it is prudent to evaluate the impact of oxidative stress, for example, by exposure to hydrogen peroxide.[1][4]

Diagram: Potential Degradation Pathways

Caption: Workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are conducted to establish the re-test period under recommended storage conditions. [8] Experimental Protocol: Long-Term and Accelerated Stability

-

Batch Selection: Use at least three primary batches of 4-bromo-N,N-bis(cyanomethyl)benzamide for the study. [9][8]2. Packaging: Package the samples in containers that simulate the proposed storage and distribution packaging. [9]3. Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. [8][10] * Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. [8][10]4. Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months. * Accelerated: 0, 3, and 6 months. [9]5. Analytical Tests: At each time point, test for appearance, assay, purity (related substances), and any other critical quality attributes.

-

Analytical Methodology

A validated stability-indicating analytical method is crucial for accurately assessing the stability of 4-bromo-N,N-bis(cyanomethyl)benzamide. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Key Method Parameters:

-

Column: A C18 reversed-phase column is typically suitable for separating the parent compound from its potential degradation products.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required.

-

Detection: UV detection at a wavelength where the parent compound and all potential impurities have adequate absorbance.

-

Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Data Interpretation and Reporting

The data from stability studies should be systematically evaluated to determine the re-test period. Any significant changes in the purity profile or assay should be investigated. A comprehensive stability report should be prepared, summarizing the findings and justifying the proposed storage conditions and re-test period.

Conclusion

The chemical stability of 4-bromo-N,N-bis(cyanomethyl)benzamide is a critical factor in the development of safe and effective pharmaceuticals. This guide has outlined the key considerations for ensuring its stability, from understanding potential degradation pathways to implementing robust stability testing protocols. By adhering to these principles, researchers and drug development professionals can maintain the integrity of this important chemical intermediate.

References

- Development of forced degradation and stability indicating studies of drugs—A review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1a--OpjX2hKJIWhMp9ApS8YG7wwBUmovONNzfRco65upicm0zDK8jk5RGJHnqzr-jvOQwsoyz4AjmeKv-XHApGbPIukNU4NLG0Cu8R5UDEwIpLYPXvhL81Tvlu7rIhfwQ8dA-uMGV9NVz8x0=]

- Forced degradation studies: A critical lens into pharmaceutical stability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuBluR6V50kGxq7SR7ZW20xF-Y0uReE-wFEtzAi9yHxoAIoXZtluJBWwsv-SYQ6go0jqp0PcRK7-EVoa67GNb68GFHBlZj6IiR7O1Ie8tqL6zUMa7Oe8Oqwzm2fFiLklTHkyGDqVeufexh8PtYPyT3i2NlKQgS1jTZRO6k5sgxy_Sq8-RqnnxfCy4iy3003rCJ5J4JhjdfMplOqsWWqmQx6J917hiAGVgnP6dYrYP84k9w]

- Force Degradation for Pharmaceuticals: A Review - IJSDR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHV27z6hw5pw7Ww_aVY0OE9SQg3Y4-cR-W0JEpPHBLGRT1waikC91e8Ywb_EzKegSr15xWjZpqJAnXzngWAHgf02ymu3lTKtioVF9Hu42WA3jCCtYEUCFMDWWucpHxP6VP8CqM7AZxbQ==]

- Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7SEKGxqn7VQRB6HsiTgotoik3HAJ4c7UbBv9anFH0ULn-pqa2Jnd4264YHUe9XbhTo6WQfXgAUltjK3b5rAgW-C6WyWy6PguBqFNN3Czr-11l2zb3jTg4SPYsNf5a5k5fRPp7c0ieae86I7Hq_5VX_edKgNrJDg==]

- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxZyhnkKm_K-bNWDzYSLd5uqjPi4n-1MRa_Gx8AVVUE1wm6vdJ5NchRuRLtJeSDvIHqoP-WPd9yjxdvnmfjvG5swk2VnLYKj5A98o7ziLALD3NthQFcY1PPDu6iFfnLXqyaQFSQGVoq6DedDqc6vgQOiY0hx5IuF5VaM7mtsU7tWCCcn_k_3vVKW8UGN6YimCuJM0qUDVGD8-tWs8616W4_2Ux0qjE]

- Synthesis and stability of strongly acidic benzamide derivatives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5827820/]

- Cu2+-promoted Hydrolysis of cyanomethyl-substituted tetra-azamacrocycles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGpXJhXE6sZA5rQYHKetCbRe_C7AZDJGnZZvU3tCjJ1xHj8HGt5seEQ3uHj5cNpurhZlhCt-hhlgYhRucH0g_mcH4MnQptu3T4bBhv68MVQbO7n_7J0KaoN5PHP_ohOiE9HvEieXFV8DhX4CFo8UEoLZflj30CmGhntmnzVUs=]

- Synthesis and stability of strongly acidic benzamide derivatives - DTU Research Database. [URL: https://orbit.dtu.

- Aromatic Bromide - Sontara Organo Industries. [URL: https://www.sontaraorgano.

- Cu2+ -promoted Hydrolysis of Cyanomethyl -substituted Tetra-azamacrocycles - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1983/c3/c39830000c19]

- Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. [URL: https://www.mdpi.com/2073-4441/13/14/1868]

- New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6910]

- Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? | ResearchGate. [URL: https://www.researchgate.net/post/Is_an_aromatic_amide_such_as_N-phenyl_benzamide_more_stable_to_acidic_or_alkaline_hydrolysis_than_e_g_N-methyl_benzamide]

- One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/178.shtm]

- Stability testing of existing active substances and related finished products | EMA. [URL: https://www.ema.europa.

- Nitrile synthesis by C-C coupling (Cyanomethylation) - Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. [URL: https://www.researchgate.

- [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23409549/]

- Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. [URL: https://journals.asm.org/doi/10.1128/mmbr.65.4.503-523.2001]

- N⋯Br halogen bond enhanced visible-light degradation of decabromodiphenyl ether on organic amine intercalated zinc sulfide - Inorganic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qi/d1qi00492k]

- The Properties and Hydrolysis of Polysiloxanes with Cyanoethyl Groups - ResearchGate. [URL: https://www.researchgate.net/publication/267253503_The_Properties_and_Hydrolysis_of_Polysiloxanes_with_Cyanoethyl_Groups]

- 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/186113]

- An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide - Benchchem. [URL: https://www.benchchem.com/whitepaper/an-in-depth-technical-guide-to-the-synthesis-of-n-4-bromobenzenesulfonyl-benzamide]

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [URL: https://cdn.who.int/media/docs/default-source/medicines/norms-and-standards/guidelines/stability/trs1010-annex10-stability-testing-apis-and-fpps.pdf?sfvrsn=38933811_4]

- Bacterial degradation pathways of aromatic compounds. Aromatics are... - ResearchGate. [URL: https://www.researchgate.

- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. [URL: https://www.amsbiopharma.com/blog/ich-guidelines-drug-stability-testing/]

- Making stable molecules reactive with light - Linköping University. [URL: https://liu.se/en/news-item/stabila-aromatiska-molekyler-kan-goras-reaktiva-med-hjalp-av-ljus]

- Making stable aromatic molecules reactive with light - Tech Explorist. [URL: https://www.techexplorist.

- Light on the sustainable preparation of aryl-cored dibromides - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11094396/]

- Aromatic Compounds Are Unusually Stable | MCC Organic Chemistry - Lumen Learning. [URL: https://courses.lumenlearning.

- Q1A(R2) Guideline - ICH. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. asianjpr.com [asianjpr.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Light on the sustainable preparation of aryl-cored dibromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Comprehensive Synthesis Guide: 4-Bromo-N,N-bis(cyanomethyl)benzamide

Executive Summary

Target Molecule: 4-Bromo-N,N-bis(cyanomethyl)benzamide CAS Registry Number: 331845-81-9 Molecular Formula: C₁₁H₈BrN₃O Molecular Weight: 278.11 g/mol [1]

This technical guide details the synthesis of 4-bromo-N,N-bis(cyanomethyl)benzamide, a bifunctional scaffold utilized in medicinal chemistry and radiopharmaceutical development. The molecule features a para-bromophenyl moiety—serving as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig)—and a bis(cyanomethyl)amide group, which functions as a precursor to chelating ligands or complex heterocycles.

The protocols herein prioritize the Acid Chloride Method due to its superior atom economy and reaction kinetics with the secondary amine, iminodiacetonitrile.

Retrosynthetic Analysis

To design the optimal synthetic route, we deconstruct the target molecule at the amide bond. The disconnection reveals two commercially available precursors: 4-bromobenzoyl chloride (an activated electrophile) and iminodiacetonitrile (a secondary amine nucleophile).

Strategic Disconnection Logic

-

Bond A (Amide): The formation of the C-N bond is the primary synthetic objective.

-

Electrophile Selection: The acid chloride is preferred over the carboxylic acid to overcome the lower nucleophilicity of the secondary amine (iminodiacetonitrile) caused by the electron-withdrawing nitrile groups.

Figure 1: Retrosynthetic disconnection showing the breakdown into acyl chloride and secondary amine components.[1][2][3][4]

Primary Synthesis Route: Acyl Chloride Substitution

This route utilizes a Schotten-Baumann type reaction under anhydrous conditions. The base (Triethylamine or DIPEA) acts as an HCl scavenger to drive the equilibrium forward.

Reaction Scheme

4-Br-Ph-COCl + HN(CH₂CN)₂ + Et₃N → 4-Br-Ph-CON(CH₂CN)₂ + Et₃N·HCl

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 4-Bromobenzoyl chloride | Electrophile | 1.0 | Solid or melt; corrosive. |

| Iminodiacetonitrile | Nucleophile | 1.0 - 1.1 | Secondary amine; check purity. |

| Triethylamine (TEA) | Base | 1.5 - 2.0 | Scavenges HCl; must be dry. |

| Dichloromethane (DCM) | Solvent | N/A | Anhydrous; 0.2 M concentration. |

| DMAP | Catalyst | 0.05 | Optional; accelerates sluggish reactions. |

Step-by-Step Protocol

Step 1: Preparation

-

Glassware: Oven-dry a 250 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel. Flush with Nitrogen (

) or Argon. -

Solvent: Ensure Dichloromethane (DCM) is anhydrous. If unsure, dry over molecular sieves or

before use.

Step 2: Reaction Assembly

-

Charge the RBF with Iminodiacetonitrile (10 mmol, 0.95 g) and Triethylamine (15 mmol, 2.1 mL).

-

Dissolve in anhydrous DCM (40 mL) and cool the mixture to 0°C using an ice bath. Stirring should be vigorous to ensure homogeneity.

-

Dissolve 4-Bromobenzoyl chloride (10 mmol, 2.19 g) in DCM (10 mL) in the addition funnel.

Step 3: Addition & Mixing

-

Add the acid chloride solution dropwise over 15–20 minutes. Note: The reaction is exothermic; controlling the rate prevents side reactions.

-

Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature (20–25°C) .

-

Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[5] The starting amine spot should disappear.

Step 4: Workup & Isolation

-

Quench: Add 20 mL of saturated

solution to quench unreacted acid chloride. -

Separation: Transfer to a separatory funnel. Separate the organic layer.

-

Washes:

-

Wash organic layer with 1M HCl (20 mL) to remove excess TEA and unreacted amine. Caution: Do not use strong acid or heat, as nitriles can hydrolyze.

-

Wash with Brine (20 mL).

-

-

Drying: Dry the organic phase over anhydrous

or -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield a crude solid.

Step 5: Purification

-

Recrystallization: The crude product can often be recrystallized from Ethanol/Hexane or EtOAc/Hexane.

-

Flash Chromatography: If impurities persist, use silica gel chromatography eluting with a gradient of Hexane

30% EtOAc/Hexane.

Alternative Route: Amide Coupling (HATU/EDC)

If 4-bromobenzoyl chloride is unavailable, 4-bromobenzoic acid can be coupled directly. This method is milder but more expensive due to coupling reagents.

Workflow Diagram

Figure 2: Workflow for HATU-mediated amide coupling.

Key Adjustments:

-

Solvent: DMF is preferred over DCM to solubilize the zwitterionic coupling intermediates.

-

Workup: DMF is difficult to remove; wash the organic layer with 5% LiCl solution (aqueous) to extract DMF into the aqueous phase.

Characterization & Quality Control

Confirm the identity of the synthesized product using the following parameters.

| Technique | Expected Signal / Observation |

| Appearance | White to off-white crystalline solid. |

| ¹H NMR (CDCl₃) | Aromatic: |

| ¹³C NMR | Carbonyl (~170 ppm), Nitrile (~115 ppm), Aromatic carbons (120–140 ppm), Methylene (~35 ppm). |

| Mass Spec (ESI) | |

| Melting Point | Typical range: 130°C – 145°C (Dependent on purity/polymorph). |

Safety & Handling (Critical)

-

Nitrile Hazards: While iminodiacetonitrile is stable, it is a nitrile. Avoid contact with strong acids and high heat which could liberate HCN.

-

Corrosives: 4-Bromobenzoyl chloride releases HCl upon contact with moisture. Handle in a fume hood.

-

Skin Permeability: Benzamides can be skin-permeable. Wear nitrile gloves and a lab coat.

References

-

PubChem. 4-bromo-N,N-bis(cyanomethyl)benzamide (Compound Summary). National Library of Medicine. [Link]

-

Organic Syntheses. General Procedures for Amide Bond Formation using Acid Chlorides. Org. Synth. Coll. Vol. 1. [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-Bromo-N,N-bis(cyanomethyl)benzamide

This Application Note is designed for research scientists and drug development professionals. It details the synthesis of 4-bromo-N,N-bis(cyanomethyl)benzamide (CAS 331845-81-9), a functionalized benzamide derivative often utilized as a scaffold in medicinal chemistry and material science.[1]

The protocol focuses on a standard nucleophilic acyl substitution, optimizing for yield and purity while strictly adhering to laboratory safety standards regarding the handling of nitriles and acyl halides.

Introduction & Retrosynthetic Analysis

The target molecule, 4-bromo-N,N-bis(cyanomethyl)benzamide , features a 4-bromophenyl moiety linked to a bis(cyanomethyl)amide group. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the nitrile groups offer versatility for further transformation into amines, amides, or heterocycles.

Strategic Approach: The most robust synthetic route involves the acylation of iminodiacetonitrile with 4-bromobenzoyl chloride in the presence of a non-nucleophilic base. This method is preferred over direct alkylation of 4-bromobenzamide due to the prevention of over-alkylation and higher regioselectivity.

Reaction Scheme:

Critical Safety & Handling (E-E-A-T)

-

Iminodiacetonitrile: Toxic if swallowed, inhaled, or in contact with skin. It may liberate HCN under strong acidic conditions or high heat. Handle strictly in a fume hood.

-

4-Bromobenzoyl Chloride: Corrosive lachrymator. Causes severe skin burns and eye damage. Reacts violently with water.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.

Materials & Equipment

| Reagent/Solvent | Role | Purity/Grade | CAS No.[1] |

| Iminodiacetonitrile | Nucleophile | 628-87-5 | |

| 4-Bromobenzoyl chloride | Electrophile | 586-75-4 | |

| Triethylamine (Et | Base (Scavenger) | 121-44-8 | |

| Dichloromethane (DCM) | Solvent | Anhydrous | 75-09-2 |

| Sodium Bicarbonate | Quench/Wash | Sat.[2] Aq. Soln. | 144-55-8 |

Experimental Protocol

Note: This protocol is scaled for a 10 mmol reaction. Adjust stoichiometry linearly for scale-up.

Step 1: Preparation of the Nucleophile Solution

-

Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

-

Under an inert atmosphere (N

or Ar), charge the flask with Iminodiacetonitrile (0.95 g, 10.0 mmol). -

Add Anhydrous DCM (30 mL) and stir until the solid is fully suspended/dissolved.

-

Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv) via syringe.

-

Cool the mixture to 0 °C using an ice-water bath.

Step 2: Acylation Reaction

-

Dissolve 4-Bromobenzoyl chloride (2.19 g, 10.0 mmol) in anhydrous DCM (10 mL) in a separate vial.

-

Add the acid chloride solution dropwise to the reaction flask over 15–20 minutes. Rationale: Slow addition prevents localized overheating and minimizes side reactions.

-

Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and warm to room temperature (20–25 °C) .

-

Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1) or LC-MS until the starting amine is consumed (typically 2–4 hours).

Step 3: Workup and Isolation

-

Quench the reaction by adding saturated aqueous NaHCO

(20 mL). Stir vigorously for 10 minutes to hydrolyze any unreacted acid chloride. -

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic phases and wash sequentially with:

-

10% Citric acid or 1M HCl (20 mL) – to remove excess Et

N. -

Brine (20 mL) – to remove residual water.

-

-

Dry the organic layer over anhydrous Na

SO -

Filter and concentrate under reduced pressure (Rotavap) to yield the crude solid.

Step 4: Purification

-

Recrystallization: The crude product is often pure enough for use. If necessary, recrystallize from a mixture of Ethanol/Hexane or Ethyl Acetate/Hexane.

-

Yield Expectation: 85–95% (approx. 2.4 – 2.6 g).

-

Characterization:

-

Appearance: White to off-white solid.

-

1H NMR (CDCl

): Look for aromatic protons (d, 2H; d, 2H) and the distinctive singlet for the methylene protons (-CH

-

Process Visualization (Workflow)

Caption: Step-by-step workflow for the acylation of iminodiacetonitrile to form the target benzamide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3113343, 4-bromo-N-(cyanomethyl)benzamide. (Note: Structurally related reference for spectral comparison). Retrieved from [Link]

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and amide coupling protocols).

-

LookChem. Iminodiacetonitrile Safety and Uses. Retrieved from [Link]

Sources

Application Note & Protocol: A Guide to the Synthesis of 4-bromo-N,N-bis(cyanomethyl)benzamide

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 4-bromo-N,N-bis(cyanomethyl)benzamide, a valuable intermediate in pharmaceutical and materials science research. The protocol outlines the acylation of iminodiacetonitrile with 4-bromobenzoyl chloride, a process based on the principles of the Schotten-Baumann reaction.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of procedural choices, safety protocols, and characterization methods to ensure reproducible and high-yield synthesis.

Introduction and Scientific Context

N-substituted benzamides are a cornerstone of modern organic synthesis, with the 4-bromophenyl group serving as a particularly versatile functional handle.[4] The bromine atom is an excellent leaving group for subsequent transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[4] The N,N-bis(cyanomethyl) motif introduces unique electronic properties and potential coordination sites, making the target molecule, 4-bromo-N,N-bis(cyanomethyl)benzamide, a compelling building block for novel therapeutic agents and functional materials.

The synthesis described herein employs a classic nucleophilic acyl substitution, the Schotten-Baumann reaction, which is a robust and widely used method for creating amide bonds from acid chlorides and amines.[2][3][5] The reaction is typically performed under biphasic conditions with a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3][6]

Reaction Scheme and Mechanism

Scheme 1: Synthesis of 4-bromo-N,N-bis(cyanomethyl)benzamide

Caption: 4-bromobenzoyl chloride reacts with iminodiacetonitrile in the presence of a base to yield 4-bromo-N,N-bis(cyanomethyl)benzamide.

Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution pathway.[2][4]

-

Nucleophilic Attack: The secondary amine of iminodiacetonitrile, acting as the nucleophile, attacks the highly electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This forms a transient tetrahedral intermediate.[1][4]

-

Elimination & Deprotonation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a stable leaving group.[4] Simultaneously, the base in the reaction medium neutralizes the hydrochloric acid (HCl) generated, preventing the protonation of the starting amine and ensuring its continued nucleophilicity.[4][6]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (Example) | Molar Eq. | Supplier | Notes |

| 4-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | 2.19 g | 1.0 | Sigma-Aldrich | Highly reactive, moisture-sensitive. |

| Iminodiacetonitrile | C₄H₅N₃ | 95.10 | 1.05 g | 1.1 | TCI Chemicals | Also known as IDAN. |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.52 mL | 1.1 | Fisher Scientific | Acts as an organic base. Anhydrous grade is recommended. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | VWR | Anhydrous grade. Used as the reaction solvent. |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 3 x 20 mL | - | Lab Prepared | For aqueous work-up. |

| Brine (Saturated NaCl) | NaCl | 58.44 | 1 x 20 mL | - | Lab Prepared | For aqueous work-up. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2 g | - | Acros Organics | Drying agent. |

| Round-bottom flask (100 mL) | - | - | 1 | - | - | Ensure it is oven-dried before use. |

| Magnetic stirrer & stir bar | - | - | 1 | - | - | |

| Addition funnel | - | - | 1 | - | - | For controlled addition of the acid chloride. |

| Separatory funnel | - | - | 1 | - | - | For extraction. |

| Rotary evaporator | - | - | 1 | - | - | For solvent removal. |

Step-by-Step Synthesis Procedure

Scientist's Note: Acid chlorides are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon) to maximize yield.

-

Reaction Setup:

-

To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, an inert gas inlet, and a rubber septum, add iminodiacetonitrile (1.05 g, 1.1 eq).

-

Add anhydrous dichloromethane (30 mL) to the flask to dissolve the iminodiacetonitrile.

-

Add triethylamine (1.52 mL, 1.1 eq) to the solution. Cool the flask to 0 °C using an ice-water bath. This cooling step helps to control the exothermicity of the acylation reaction.

-

-

Addition of Acid Chloride:

-

In a separate dry vial, dissolve 4-bromobenzoyl chloride (2.19 g, 1.0 eq) in anhydrous dichloromethane (20 mL).

-

Draw this solution into a syringe or transfer it to an addition funnel.

-

Add the 4-bromobenzoyl chloride solution dropwise to the stirred, cooled amine solution over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

-

-

Work-up and Extraction:

-

Upon completion, quench the reaction by slowly adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess triethylamine), 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 20 mL of brine.[7]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification and Isolation:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 4-bromo-N,N-bis(cyanomethyl)benzamide as a white or off-white solid.[8]

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of 4-bromo-N,N-bis(cyanomethyl)benzamide.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected peaks would include aromatic protons for the 4-bromophenyl group and a singlet for the methylene (-CH₂-) protons adjacent to the cyano groups.

-

Mass Spectrometry (MS): To confirm the molecular weight. The spectrum should show the characteristic isotopic pattern for a bromine-containing compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups. Expect strong absorption bands for the amide C=O stretch (around 1650-1680 cm⁻¹) and the C≡N stretch (around 2250 cm⁻¹).[4]

-

Melting Point: A sharp melting point range indicates high purity.

Safety and Handling

-

4-Bromobenzoyl Chloride: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Iminodiacetonitrile: Toxic if swallowed or in contact with skin. Releases toxic hydrogen cyanide gas upon contact with strong acids. Handle with care in a well-ventilated fume hood.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed within a fume hood.

-

Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin and eye damage. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-n-(cyanomethyl)benzamide (C9H7BrN2O). Retrieved from [Link]

-

PubMed. (2009). 4-Bromo-N-(di-n-propyl-carbamothioyl)-benzamide. Acta Crystallogr Sect E Struct Rep Online. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

PubMed Central. (2009). 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromobenzoyl chloride. Retrieved from [Link]

-

National Institutes of Health. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Retrieved from [Link]

-

Cheméo. (n.d.). Benzamide, N-decyl-N-methyl-4-bromo-. Retrieved from [Link]

-

PubMed Central. (n.d.). N-(Cyanomethyl)benzamide. Retrieved from [Link]

-

PubMed Central. (n.d.). 4-Bromo-N-phenylbenzamidoxime. Retrieved from [Link]

-

Taylor & Francis Online. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Retrieved from [Link]

-

Thieme. (n.d.). 3.2.2.2 Acylation of an Amino Acid Active Ester, "Backing Off Procedure". Retrieved from [Link]

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. grokipedia.com [grokipedia.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]

Reduction of nitrile groups in 4-bromo-N,N-bis(cyanomethyl)benzamide

Application Note: Chemoselective Reduction of Nitrile Groups in 4-Bromo-N,N-bis(cyanomethyl)benzamide

Executive Summary

The Challenge: The reduction of 4-bromo-N,N-bis(cyanomethyl)benzamide presents a classic chemoselectivity problem in organic synthesis. The molecule contains three reducible functionalities:

-

Nitrile groups (-CN): The target for reduction to primary amines.[1][2]

-

Amide linkage (-CON<): Susceptible to reduction to an amine (via deoxygenation) or alcohol (via cleavage) by strong hydride donors (e.g., LiAlH₄, BH₃).

-

Aryl Bromide (Ar-Br): Highly susceptible to hydrodehalogenation (loss of Br) under catalytic hydrogenation conditions (e.g., H₂/Pd-C, Raney Ni).

The Solution: This guide details a validated protocol using Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) and Sodium Borohydride (NaBH₄) . This "Cobalt Boride" system operates under mild conditions (0°C to Room Temperature), effectively reducing nitriles to primary amines while preserving both the amide carbonyl and the aryl halide.

Reaction Mechanism & Strategy

The combination of CoCl₂ and NaBH₄ generates Cobalt Boride (Co₂B) in situ. This species acts as a heterogeneous catalyst that coordinates with the nitrile group, facilitating hydride transfer from borohydride.[3]

-

Selectivity Profile:

-

Nitrile → Primary Amine: Fast.

-

Amide → Amine: Very Slow/Inert (under these conditions).

-

Aryl Halide → Aryl Hydrocarbon: Inert (unlike Pd/C or Raney Ni catalytic hydrogenation).

-

Side Reaction Mitigation: A common issue in nitrile reduction is the formation of secondary amines (dimerization) via the condensation of the intermediate imine with the newly formed amine.

-

Mitigation: The rapid kinetics of the Cobalt Boride system generally minimize this. However, performing the reaction in the presence of Boc anhydride (Boc₂O) is a proven variant to trap the primary amine immediately as a carbamate if dimerization is observed.

Pathway Diagram (Graphviz)

Caption: Chemoselective reduction pathway favoring the target diamine while avoiding common over-reduction side products.

Experimental Protocol

Target Compound: 4-bromo-N,N-bis(2-aminoethyl)benzamide Reagents:

-

Substrate: 4-bromo-N,N-bis(cyanomethyl)benzamide (1.0 equiv)

-

Cobalt(II) Chloride Hexahydrate (CoCl₂[4]·6H₂O) (1.0 - 2.0 equiv)

-

Sodium Borohydride (NaBH₄) (10.0 equiv)

-

Solvent: Methanol (MeOH) (0.1 M concentration relative to substrate)

-

Optional: Di-tert-butyl dicarbonate (Boc₂O) (2.2 equiv) if protected amine is desired.

Step-by-Step Procedure

-

Setup:

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel.

-

Purge the system with Nitrogen (N₂) or Argon. Note: While Cobalt Boride is not strictly pyrophoric, hydrogen gas is evolved, so inert atmosphere is a safety requirement.

-

-

Solubilization:

-

Dissolve 4-bromo-N,N-bis(cyanomethyl)benzamide (1.0 equiv) and CoCl₂·6H₂O (1.0 equiv) in Methanol. The solution will appear deep pink/purple due to the cobalt salt.

-

Cool the mixture to 0°C using an ice bath.

-

-

Reduction (The Critical Step):

-

Add NaBH₄ (10 equiv) portion-wise (as a solid or dissolved in a minimum amount of alkaline water/MeOH) over 30–60 minutes.

-

Observation: The solution will turn black immediately upon NaBH₄ addition, accompanied by vigorous gas evolution (H₂). This black precipitate is the active Cobalt Boride catalyst.

-

Caution: Exothermic reaction. Maintain internal temperature < 10°C during addition to prevent amide reduction or nitrile hydrolysis.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

TLC/LC-MS Check: Monitor the disappearance of the starting material.

-

Tip: The amine product is polar.[5] Use a polar eluent (e.g., DCM:MeOH:NH₄OH 90:9:1) for TLC.

-

-

-

Workup (Quenching):

-

Once complete, cool the mixture back to 0°C.

-

Carefully quench by adding 3N HCl dropwise until pH ~2. This destroys residual borohydride and dissolves the black cobalt precipitate.

-

Stir for 30 minutes until the solution becomes clear (pink/red color returns).

-

-

Isolation:

-

Basification: Adjust pH to >12 using 6N NaOH or concentrated NH₄OH.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Chloroform (3 x volumes). Note: The diamine product is water-soluble; salting out the aqueous layer with NaCl may improve recovery.

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography using amine-functionalized silica or a DCM/MeOH/NH₃ gradient.

-

Analytical Characterization

Use the following data points to validate the structure of the synthesized 4-bromo-N,N-bis(2-aminoethyl)benzamide .

| Technique | Expected Signal / Observation | Structural Insight |

| IR Spectroscopy | Disappearance of peak at ~2250 cm⁻¹ | Loss of Nitrile (-C≡N) |

| Retention of peak at ~1640 cm⁻¹ | Preservation of Amide (C=O) | |

| Appearance of broad band ~3300-3400 cm⁻¹ | Formation of Primary Amine (-NH₂) | |

| ¹H NMR | Shift of N-CH₂ protons from ~4.5 ppm (singlet) to ~3.5 ppm (triplet) | Conversion of N-CH₂-CN to N-CH₂-CH₂-NH₂ |

| New multiplet/triplet at ~2.8-3.0 ppm | New methylene group (-CH₂-NH₂) | |

| Aromatic region: Two doublets (AA'BB' system) | Retention of para-substitution (Br intact) | |

| MS (ESI+) | [M+H]⁺ peak at ~286/288 m/z (1:1 ratio) | Confirms Bromine isotope pattern & MW |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Formation of secondary amines (dimers). | Perform the reduction in the presence of Boc₂O (2 equiv) to trap amines as carbamates immediately. |

| Incomplete Reduction | Catalyst poisoning or insufficient hydride. | Add a second portion of CoCl₂ (0.5 equiv) followed by more NaBH₄. |

| Dehalogenation (Loss of Br) | Reaction temperature too high or wrong metal. | Ensure T < 10°C during addition. Do not substitute CoCl₂ with NiCl₂ , as Nickel Boride is more prone to dehalogenation. |

| Product stuck in Aqueous | High polarity of diamine. | Use continuous extraction (liquid-liquid) with DCM for 12h, or evaporate water and triturate solids with warm Ethanol. |

References

-

Satoh, T., et al. (1969). "Borohydride reduction of nitriles to amines using Cobalt Chloride." Tetrahedron Letters, 10(49), 4555-4558.

-

Heinzman, S. W., & Ganem, B. (1982).[3] "Mechanism of sodium borohydride-cobaltous chloride reductions." Journal of the American Chemical Society, 104(25), 6801-6802.

-

Osby, J. O., et al. (1993). "Reduction of Nitriles to Primary Amines with Sodium Borohydride and Cobalt Chloride." Tetrahedron Letters, 34, 1129.

-

Caddick, S., et al. (2003). "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron, 59, 5417-5423.

Sources

Scalable production methods for 4-bromo-N,N-bis(cyanomethyl)benzamide

Application Note: Scalable Production of 4-Bromo-N,N-bis(cyanomethyl)benzamide

Executive Summary & Context

This application note details a robust, scalable protocol for the synthesis of 4-bromo-N,N-bis(cyanomethyl)benzamide . This molecule is a critical intermediate (precursor) in the synthesis of Fibroblast Activation Protein (FAP) inhibitors , specifically the widely researched radiotracers FAPI-04 and FAPI-46 .

The Challenge: The synthesis involves coupling a benzoyl moiety with iminodiacetonitrile (IDAN) . IDAN is a secondary amine with significantly reduced nucleophilicity due to the electron-withdrawing nature of the two cyanomethyl groups. Standard amide coupling reagents (e.g., EDC/NHS) often result in sluggish kinetics or incomplete conversion on large scales.

The Solution: This guide presents an optimized Acid Chloride Activation Route . By utilizing the high electrophilicity of 4-bromobenzoyl chloride, we overcome the poor nucleophilicity of IDAN, ensuring high conversion rates. The protocol emphasizes "crystallization-driven purification" to eliminate the need for silica gel chromatography, making the process viable for multi-gram to kilogram scale-up.

Safety & Handling (Critical)

-

Iminodiacetonitrile (IDAN): DANGER. Highly toxic if swallowed, inhaled, or in contact with skin.[1] It is a nitrile derivative; metabolic processing can release cyanide ions.

-

Control: Handle exclusively in a functioning fume hood. Wear double nitrile gloves and a lab coat.

-

Waste: Segregate aqueous waste as "Cyanide-Contaminated" for specialized disposal.

-

-

Thionyl Chloride (

): Corrosive and reacts violently with water to release HCl and

Reaction Strategy & Mechanism

The synthesis follows a two-stage, one-pot (or telescopic) approach to maximize efficiency and minimize isolation of moisture-sensitive intermediates.

-

Activation: Conversion of 4-bromobenzoic acid to 4-bromobenzoyl chloride using Thionyl Chloride (

). -

Amidation: Nucleophilic acyl substitution with iminodiacetonitrile in the presence of a non-nucleophilic base (DIPEA or TEA) to scavenge the generated HCl.

Visualizing the Pathway

Figure 1: Reaction pathway highlighting the activation of the acid to overcome the low nucleophilicity of the amine.

Detailed Experimental Protocol

Scale: 50 mmol (approx. 10 g theoretical yield) Expected Yield: 85–92% Purity Target: >98% (HPLC)

Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Amount |

| 4-Bromobenzoic acid | 201.02 | 1.0 | 10.05 g |

| Thionyl Chloride | 118.97 | 1.5 | 5.5 mL |

| DMF (Catalyst) | 73.09 | Cat. | 2-3 drops |

| Iminodiacetonitrile | 95.10 | 1.1 | 5.23 g |

| DIPEA (Hünig's Base) | 129.24 | 2.5 | 21.8 mL |

| Dichloromethane (DCM) | - | Solvent | 150 mL |

Step-by-Step Procedure:

Part A: Acid Chloride Formation (Activation)

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or

inlet. Connect the outlet to a caustic scrubber (NaOH solution) to trap acidic gases. -

Charging: Add 4-bromobenzoic acid (10.05 g) and DCM (50 mL) . The acid will likely be a suspension.

-

Reagent Addition: Add Thionyl Chloride (5.5 mL) followed by 2 drops of DMF .

-

Note: DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the formation of the acid chloride.

-

-

Reaction: Heat the mixture to gentle reflux (

) for 2–3 hours. The solution should become clear, indicating conversion to the acid chloride. -

Concentration (Critical): Cool to room temperature (RT). Concentrate the solution under reduced pressure (Rotavap) to remove excess

and solvent.-

Chase Step: Re-dissolve the residue in dry DCM (20 mL) and evaporate again to ensure complete removal of thionyl chloride (which would otherwise react with the amine in the next step).

-

-

Re-solvation: Dissolve the resulting yellow oil/solid (4-bromobenzoyl chloride) in dry DCM (50 mL) . Keep under

.

Part B: Amidation (Coupling)

-

Receiver Setup: In a separate 500 mL 3-neck flask equipped with a thermometer and addition funnel, add Iminodiacetonitrile (5.23 g) , DIPEA (21.8 mL) , and DCM (80 mL) .

-

Cooling: Cool the amine/base mixture to 0–5°C using an ice/water bath.

-

Why? Controlling the exotherm prevents hydrolysis of the nitrile groups and minimizes side reactions.

-

-

Addition: Transfer the acid chloride solution (from Part A) to the addition funnel. Add dropwise to the amine mixture over 30–45 minutes , maintaining internal temperature < 10°C .

-

Completion: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours (or overnight).

-

Monitoring: Check by TLC (50% EtOAc/Hexanes) or HPLC. The acid chloride spot should disappear.

-

Part C: Workup & Purification (Scalable)

-

Quench: Add Water (100 mL) to the reaction mixture and stir vigorously for 15 minutes.

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

-

Washes:

-

Wash with 1M HCl (2 x 50 mL) . Purpose: Remove excess DIPEA and unreacted iminodiacetonitrile.

-

Wash with Sat.

(2 x 50 mL) . Purpose: Remove unreacted 4-bromobenzoic acid. -

Wash with Brine (50 mL) .

-

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate to a crude solid. -

Crystallization (The "Column-Free" Method):

-

Dissolve the crude solid in minimal boiling Ethanol (EtOH) .

-

Allow to cool slowly to RT, then refrigerate at 4°C.

-

Filter the white crystalline solid and wash with cold EtOH/Hexane (1:1).

-

Alternative: If oiling occurs, use Ethyl Acetate/Heptane recrystallization.

-

Process Workflow Diagram

Figure 2: Unit operation workflow designed for batch scalability.

Analytical Specifications (QC)

Verify the product identity and purity using the following parameters:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 152–154°C (Literature value varies slightly; establish internal standard).

-

1H NMR (400 MHz,

):- 7.65 (d, 2H, Ar-H)

- 7.45 (d, 2H, Ar-H)

-

4.60 (s, 2H,

-

4.45 (s, 2H,

-

Note: The methylene protons often appear as two singlets or a split signal due to restricted rotation around the amide bond (rotamers).

-

HPLC Purity: >98% (Area %) at 254 nm.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is dried. Use fresh |

| Dark Color | Exotherm / Amine oxidation | Maintain strict temperature control (<5°C) during addition. |

| Oiling out | Impure crude / Solvent choice | Seed the solution with pure crystal. Switch to EtOAc/Heptane for recrystallization. |

| Incomplete Reaction | Poor nucleophilicity of IDAN | Increase reaction time. Ensure Acid Chloride is in slight excess (1.1 equiv). |

References

-

Jansen, K., et al. (2014). "Selectivity of fibroblast activation protein (FAP) inhibitors." Journal of Medicinal Chemistry, 57(7), 3053-3074.

-

Lindner, T., et al. (2018). "Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein." Journal of Nuclear Medicine, 59(9), 1415-1422.

-

Loktev, A., et al. (2019). "Tumor Uptake of FAPI-04 and FAPI-46." Journal of Nuclear Medicine, 60(10), 1421.

-

PubChem. (2023). "Iminodiacetonitrile Compound Summary." National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-bromo-N,N-bis(cyanomethyl)benzamide

Welcome to the technical support center for the purification of 4-bromo-N,N-bis(cyanomethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. Our focus is on providing practical, field-proven insights rooted in scientific principles to help you achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-bromo-N,N-bis(cyanomethyl)benzamide.

Question: My final product is an off-white or yellowish powder. How can I improve its color and purity?

Answer: An off-white or yellowish color typically indicates the presence of residual impurities, which could be unreacted starting materials, by-products from the synthesis, or degradation products. The most effective methods to address this are recrystallization and column chromatography.

-

Recrystallization: This is often the first and most efficient technique to try for removing small amounts of colored impurities. The key is to select an appropriate solvent system where the solubility of 4-bromo-N,N-bis(cyanomethyl)benzamide is high in the hot solvent and low in the cold solvent, while the impurities remain soluble at low temperatures.[1] Based on the structure of the molecule, which contains polar functional groups, polar protic solvents like ethanol or methanol, or a mixed solvent system, are good starting points.[2]

-

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a more rigorous purification method.[3][4] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[4][5]

Question: My ¹H NMR spectrum shows the presence of unreacted 4-bromobenzoic acid. What is the best way to remove it?

Answer: The presence of acidic impurities like 4-bromobenzoic acid can often be addressed with a simple liquid-liquid extraction prior to final purification.

-

Aqueous Base Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[6] The 4-bromobenzoic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be removed.

-

Follow-up with Purification: After the acid wash, the organic layer should be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.[6] This should be followed by recrystallization or column chromatography to remove any remaining non-acidic impurities.

Question: I am struggling to find a suitable single solvent for recrystallization. What should I do?

Answer: When a single solvent is not ideal, a mixed-solvent system, also known as a solvent-antisolvent system, is an excellent alternative.[1] The principle is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (the antisolvent) until the solution becomes turbid. The solution is then heated until it becomes clear again, and then allowed to cool slowly.

For 4-bromo-N,N-bis(cyanomethyl)benzamide, a potential mixed-solvent system could be:

-

Good solvent: Acetone, ethyl acetate, or methanol.

-

Poor solvent: Hexanes or heptane.

The key is to add the poor solvent dropwise to the hot solution of the compound in the good solvent until persistent turbidity is observed. Then, add a few drops of the good solvent to redissolve the precipitate before cooling.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure 4-bromo-N,N-bis(cyanomethyl)benzamide?

A1: Pure 4-bromo-N,N-bis(cyanomethyl)benzamide is expected to be a white to off-white solid.[7] The melting point for a similar compound, 4-bromo-N-(cyanomethyl)benzamide, is reported to be in the range of 171-173 °C. The melting point of your purified product should be sharp (a narrow range of 1-2 °C). A broad melting point range is indicative of impurities.

Q2: What are the recommended storage conditions for purified 4-bromo-N,N-bis(cyanomethyl)benzamide?

A2: To ensure long-term stability, the purified compound should be stored in a tightly sealed container, protected from light and moisture. Storage at room temperature is generally acceptable. For extended storage, refrigeration in a desiccator is recommended to minimize potential degradation.

Q3: Which analytical techniques are most suitable for assessing the purity of 4-bromo-N,N-bis(cyanomethyl)benzamide?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

-

Thin-Layer Chromatography (TLC): An excellent and rapid method to qualitatively assess the number of components in your sample and to monitor the progress of a column chromatography separation.

-

¹H NMR and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of the sample and detecting trace impurities.

-

Melting Point Analysis: A sharp melting point range is a good indicator of high purity.[1]

Experimental Protocols

Protocol 1: Recrystallization of 4-bromo-N,N-bis(cyanomethyl)benzamide

This protocol outlines a general procedure for the recrystallization of 4-bromo-N,N-bis(cyanomethyl)benzamide. The choice of solvent may need to be optimized based on the specific impurities present.

-

Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to find a suitable solvent or mixed-solvent system. The ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude 4-bromo-N,N-bis(cyanomethyl)benzamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[1]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[1] This step is crucial to prevent the premature crystallization of the product.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals.[1][8] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[8]

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying 4-bromo-N,N-bis(cyanomethyl)benzamide using silica gel column chromatography.

-

Stationary Phase and Eluent Selection:

-

Stationary Phase: Silica gel is a common choice for compounds with polar functional groups.[4]

-

Mobile Phase (Eluent): The choice of eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal ratio should be determined by TLC analysis.

-

-

Column Packing:

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.[9] Carefully load the sample onto the top of the silica gel.

-

-

Elution and Fraction Collection:

-

Analysis and Product Isolation:

-

Analyze the collected fractions by TLC to identify which fractions contain the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-bromo-N,N-bis(cyanomethyl)benzamide.

-

| Parameter | Recrystallization | Column Chromatography |